Ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate
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Overview
Description
Ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate is a chemical compound belonging to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a pyrimidine ring, makes it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate typically involves the reaction of 6-aminouracil with ethyl oxochloroacetate. This reaction yields ethyl 2-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoacetate, which can further react with various amines to produce the desired carbamate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can form various derivatives through condensation with aldehydes and ketones.
Common Reagents and Conditions:
Ethyl oxochloroacetate: Used in the initial synthesis step.
Various amines: Used to form different carbamate derivatives.
Catalysts: Acid or base catalysts may be used to facilitate reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .
Scientific Research Applications
Ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or antitumor activity .
Comparison with Similar Compounds
- **N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride
- **N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
Comparison: Ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate is unique due to its specific ethyl carbamate group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
CAS No. |
55441-55-9 |
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Molecular Formula |
C8H12N4O4 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
ethyl N-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C8H12N4O4/c1-3-16-8(15)10-4-5(9)12(2)7(14)11-6(4)13/h3,9H2,1-2H3,(H,10,15)(H,11,13,14) |
InChI Key |
IJSKPKANDQNEHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N(C(=O)NC1=O)C)N |
Origin of Product |
United States |
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